molecular formula C15H21NO4 B2967288 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE CAS No. 1421473-72-4

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2967288
CAS No.: 1421473-72-4
M. Wt: 279.336
InChI Key: OTSFWMIAKGBISC-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl ring, hydroxyl groups, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentanol with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, potentially affecting their function. The phenoxy group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(TRIFLUOROMETHYLPHENOXY)ACETAMIDE
  • N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(METHOXYPHENOXY)ACETAMIDE

Uniqueness

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-2-4-13(5-3-10)20-9-15(19)16-12-6-11(8-17)14(18)7-12/h2-5,11-12,14,17-18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSFWMIAKGBISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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